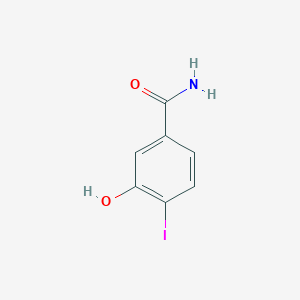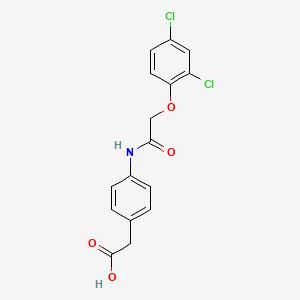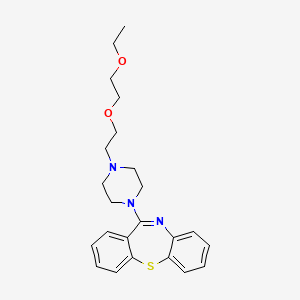
Quetiapine Impurity 3
Descripción general
Descripción
Quetiapine Impurity 3 is an impurity of Quetiapine . Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The molecular formula of Quetiapine Impurity 3 is C23H29N3O2S and its molecular weight is 411.57 .
Molecular Structure Analysis
The IUPAC name of Quetiapine Impurity 3 is 6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine . The InChI and SMILES strings provide a textual representation of the molecule structure .Aplicaciones Científicas De Investigación
Treatment of Schizophrenia and Acute Manic Episodes
Quetiapine Fumarate (QTF) was approved for the treatment of schizophrenia and acute manic episodes . It is an atypical antipsychotic drug used to treat schizophrenia, mania and depression in people with bipolar disorder combined with other drugs or alone .
Adjunctive Treatment for Major Depressive Disorders
QTF can also be used as an adjunctive treatment for major depressive disorders . Its effects in bipolar depression and major depression may be ascribed to the drugs or its metabolite’s binding to the norepinephrine transporter .
Analytical Methods for QTF
Numerous analytical methods have been reported over the years for the determination of QTF either as a single entity or combination in dosage form, and determination from biological samples . A novel high-performance thin-layer chromatographic (HPTLC) analytical method has been developed and optimized for the quantification of QTF and its two genotoxic impurities in drug substance and drug product .
Formulation Development
The objective of the current investigation was the formulation development and manufacturing of solid self-nanoemulsifying drug delivery system (S-SNEDDS) formulation through a single-step continuous hot-melt extrusion (HME) process to address the drawbacks of QTF’s poor aqueous solubility and pre-systemic metabolism .
Antagonistic Actions at Histamine Receptors
QTF exerts antagonistic actions at histamine receptors that probably contribute to their sedative effects . The antagonism of H1 receptors, adrenergic 1 receptors and muscarinic M1 receptors, respectively, may cause additional effects of QTF, such as drowsiness, orthostatic hypotension and anticholinergic effects .
Antagonistic Interactions between Dopamine Type 2 (D2) and Serotonin 2A (5HT2A) Receptors
Its effects in schizophrenia might be because of antagonistic interactions between dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .
Mecanismo De Acción
Target of Action
Ethyl Quetiapine Fumarate Salt, also known as 6-[4-[2-(2-Ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine or Quetiapine Impurity 3, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
The compound acts as an antagonist at these receptors This antagonism at D2 and 5HT2A receptors is believed to contribute to its therapeutic effects .
Biochemical Pathways
The antagonism of D2 and 5HT2A receptors affects various biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, modulate synaptic transmission, and alter neuronal firing rates . The exact downstream effects can vary depending on the specific neural circuits involved.
Pharmacokinetics
The pharmacokinetics of Ethyl Quetiapine Fumarate Salt involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved . The mean terminal half-life of the compound is approximately 7 hours . The drug is approximately 83% bound to plasma proteins over the complete therapeutic plasma concentration range .
Result of Action
The molecular and cellular effects of Ethyl Quetiapine Fumarate Salt’s action include changes in neurotransmitter release, alterations in neuronal firing rates, and potential effects on neuronal survival . These changes can lead to improvements in the symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Quetiapine Fumarate Salt. For instance, factors such as the patient’s overall health status, co-administration with other drugs, and genetic variations in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYXAAPCZDAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Quetiapine Fumarate Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)
![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)


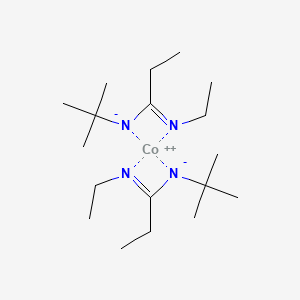
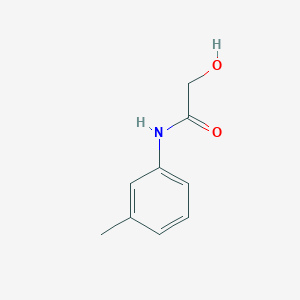
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
